molecular formula C12H12O4 B12901969 Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate

Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate

Cat. No.: B12901969
M. Wt: 220.22 g/mol
InChI Key: LZZXESSNUGGGMN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C12H12O4. It is a derivative of tetrahydrofuran, featuring a phenyl group and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate typically involves the reaction of phenylacetic acid with diethyl oxalate in the presence of sodium ethoxide, followed by cyclization and esterification . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-2-phenyltetrahydrofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylate ester make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-oxo-2-phenyloxolane-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-15-11(14)12(8-7-10(13)16-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LZZXESSNUGGGMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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